Cas no 827-16-7 (Trimethyl-1,3,5-triazinane-2,4,6-trione)

Trimethyl-1,3,5-triazinane-2,4,6-trione structure
827-16-7 structure
Produktname:Trimethyl-1,3,5-triazinane-2,4,6-trione
CAS-Nr.:827-16-7
MF:C6H9N3O3
MW:171.153960943222
MDL:MFCD00179925
CID:724603

Trimethyl-1,3,5-triazinane-2,4,6-trione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione,1,3,5-trimethyl-
    • 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
    • trimethyl isocyanurate
    • Methyl isocyanate trimer
    • trimethyl-1,3,5-triazinane-2,4,6-trione
    • Isocyanuric acid, trimethyl ester
    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydrotriazine
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • methyl isocyanurate
    • trimethylisocyanurate
    • NSC9322
    • AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • HMS1661F11
    • 1,5-Trime
    • 1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (ACI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (8CI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, trimethyl- (6CI, 7CI)
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydro-s-triazine
    • 1,3,5-Trimethyl-s-triazine-2,4,6(1H,3H,5H)-trione
    • N,N,N-Trimethyltriazole-2,4,6-trione
    • N,N′,N′′-Trimethylisocyanuric acid
    • NSC 9322
    • Trimethyl-1,3,5-triazinane-2,4,6-trione
    • MDL: MFCD00179925
    • Inchi: 1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
    • InChI-Schlüssel: AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • Lächelt: O=C1N(C)C(=O)N(C)C(=O)N1C

Berechnete Eigenschaften

  • Genaue Masse: 171.064391
  • Monoisotopenmasse: 171.064391
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 196
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 60.9

Experimentelle Eigenschaften

  • Dichte: 1.3994 (rough estimate)
  • Schmelzpunkt: 176.5°C
  • Siedepunkt: 301.12°C (rough estimate)
  • Flammpunkt: 122.4°C
  • Brechungsindex: 1.5800 (estimate)

Trimethyl-1,3,5-triazinane-2,4,6-trione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D761064-1g
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
827-16-7 95%
1g
$575 2024-06-07
Enamine
EN300-267511-0.5g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
0.5g
$363.0 2025-03-21
Enamine
EN300-267511-5.0g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
5.0g
$1406.0 2025-03-21
Chemenu
CM704320-1g
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%+
1g
$*** 2023-05-29
Ambeed
A1085197-100mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
100mg
$95.00 2022-05-16
Chemenu
CM704320-250mg
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%+
250mg
$*** 2023-05-29
TRC
B536770-2.5mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
2.5mg
$ 190.00 2023-04-18
TRC
B536770-25mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
25mg
$ 1499.00 2023-04-18
Enamine
EN300-267511-2.5g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
2.5g
$949.0 2025-03-21
1PlusChem
1P003BAD-100mg
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
827-16-7 95%
100mg
$100.00 2024-04-21

Trimethyl-1,3,5-triazinane-2,4,6-trione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Isocyanurates. I. Novel method of synthesizing trialkyl isocyanurates
Fukui, Kenichi; et al, Bulletin of the Chemical Society of Japan, 1965, 38(10), 1586-9

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Benzene
Referenz
Preparation of isocyanuric acid derivatives
, Japan, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 -
2.1 Catalysts: Potassium cyanide
Referenz
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide
2.1 -
Referenz
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Potassium cyanide
Referenz
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
The synthesis of pyridinemethanol carbamate
Szen, Tamas; et al, Archiv der Pharmazie (Weinheim, 1977, 310(9), 759-62

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
The mechanism of the thermal conversion of N-nitroso-N-(2,2-diphenylcyclopropyl) urea to 2,2-diphenyldiazocyclopropane
Muck, D. L.; et al, Journal of the American Chemical Society, 1966, 88(1), 74-7

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide
2.1 -
Referenz
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethyl acetate
Referenz
Studies of methyl isocyanate chemistry in the Bhopal incident
D'Silva, Themistocles D. J.; et al, Journal of Organic Chemistry, 1986, 51(20), 3781-8

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 19

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Synthesis of isomelamines and isocyanurates and their biological evaluation
Niwa, Ryuji; et al, Chemical & Pharmaceutical Bulletin, 1996, 44(12), 2314-2317

Herstellungsverfahren 21

Reaktionsbedingungen
Referenz
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Herstellungsverfahren 22

Reaktionsbedingungen
Referenz
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Trimethyl-1,3,5-triazinane-2,4,6-trione Raw materials

Trimethyl-1,3,5-triazinane-2,4,6-trione Preparation Products

Trimethyl-1,3,5-triazinane-2,4,6-trione Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:827-16-7)Trimethyl-1,3,5-triazinane-2,4,6-trione
A933880
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):223.0/601.0